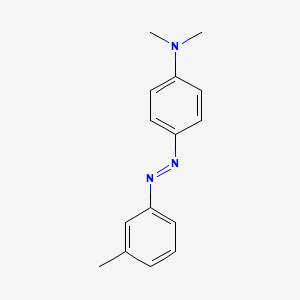

3'-Methyl-4-dimethylaminoazobenzene

Description

A very potent liver carcinogen.

Properties

IUPAC Name |

N,N-dimethyl-4-[(3-methylphenyl)diazenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c1-12-5-4-6-14(11-12)17-16-13-7-9-15(10-8-13)18(2)3/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTFSVIRYMXRSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=NC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020838, DTXSID90858996 | |

| Record name | 3'-Methyl-4-(dimethylamino)azobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [MSDSonline] | |

| Record name | 3-Methyl-4'-(dimethylamino)azobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4935 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4), In water, 0.4 mg/l @ 25 °C | |

| Record name | SID49724795 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 3-METHYL-4'-(DIMETHYLAMINO)AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000352 [mmHg] | |

| Record name | 3-Methyl-4'-(dimethylamino)azobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4935 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

55-80-1, 1081821-70-6 | |

| Record name | N,N-Dimethyl-4-[2-(3-methylphenyl)diazenyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4'-(dimethylamino)azobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MDAB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N-dimethyl-4-[2-(3-methylphenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3'-Methyl-4-(dimethylamino)azobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-4-(m-tolylazo)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(DIMETHYLAMINO)-3'-METHYLAZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXK3ZE3U4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-METHYL-4'-(DIMETHYLAMINO)AZOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3'-Methyl-4-dimethylaminoazobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3'-Methyl-4-dimethylaminoazobenzene, a well-known azo dye and a subject of significant interest in toxicological and carcinogenesis research. This document details the synthesis pathway, experimental protocols, and the biological implications of this compound, presenting data in a clear and accessible format for laboratory professionals.

Synthesis Pathway

The synthesis of this compound is a classic example of an azo coupling reaction. The overall process involves two primary stages:

-

Diazotization of m-Toluidine: m-Toluidine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then reacted with N,N-dimethylaniline in a coupling reaction to yield the final product, this compound.

The reaction mechanism is illustrated in the workflow diagram below.

Caption: Synthesis workflow diagram.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) |

| m-Toluidine | 107.15 |

| Sodium Nitrite | 69.00 |

| Concentrated Hydrochloric Acid | 36.46 |

| N,N-dimethylaniline | 121.18 |

| Sodium Acetate | 82.03 |

| Ethanol | 46.07 |

Procedure

Step 1: Diazotization of m-Toluidine

-

In a 250 mL beaker, dissolve 5.4 g (0.05 mol) of m-toluidine in a mixture of 15 mL of concentrated hydrochloric acid and 30 mL of water.

-

Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

-

In a separate beaker, dissolve 3.5 g (0.051 mol) of sodium nitrite in 15 mL of water and cool the solution to 0°C.

-

Slowly add the cold sodium nitrite solution dropwise to the m-toluidine hydrochloride solution, ensuring the temperature does not rise above 5°C. Continue stirring for 10 minutes after the addition is complete. The resulting solution contains the m-toluidine diazonium chloride.

Step 2: Azo Coupling

-

In a 500 mL beaker, dissolve 6.1 g (0.05 mol) of N,N-dimethylaniline in 10 mL of concentrated hydrochloric acid and 50 mL of water. Cool this solution to 0-5°C in an ice-salt bath.

-

Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.

-

Gradually add a saturated solution of sodium acetate until the mixture is alkaline to litmus paper. A reddish-brown precipitate of this compound will form.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation.

Step 3: Purification

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

-

Purify the crude solid by recrystallization from ethanol. Dissolve the solid in a minimum amount of hot ethanol, and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Characterization Data

| Property | Value |

| Molecular Formula | C₁₅H₁₇N₃[1] |

| Molar Mass | 239.32 g/mol [1] |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | 118-120 °C |

| ¹H NMR Spectrum | A ¹H NMR spectrum is available for this compound, confirming its structure.[2] |

Note: The expected yield for this synthesis is typically in the range of 70-80%, though this can vary based on reaction conditions and purification efficiency.

Biological Significance: Carcinogenic Pathway

This compound is a known hepatocarcinogen. Its carcinogenicity is not due to the compound itself, but rather its metabolic activation in the liver. The metabolic pathway involves a series of enzymatic reactions that ultimately produce reactive electrophiles capable of binding to DNA, leading to mutations and potentially initiating cancer.

The key steps in the metabolic activation and carcinogenic pathway are:

-

Azo Reduction: The azo bond (-N=N-) is reduced by azoreductases, primarily by gut microbiota and to a lesser extent by liver enzymes, to yield aromatic amines.[3][4][5][6]

-

N-Hydroxylation and Esterification: The resulting aromatic amines undergo N-hydroxylation by cytochrome P450 enzymes, followed by esterification (e.g., sulfation or acetylation) to form highly reactive electrophilic species.

-

DNA Adduct Formation: These electrophiles can then covalently bind to DNA bases, forming DNA adducts.[4] These adducts can cause errors in DNA replication, leading to mutations in critical genes that control cell growth and division, which can ultimately result in tumor formation.[7]

Caption: Metabolic activation pathway.

This guide provides a foundational understanding of the synthesis and biological implications of this compound. Researchers working with this and similar compounds should adhere to strict safety protocols due to its carcinogenic nature.

References

- 1. This compound | 55-80-1 [chemicalbook.com]

- 2. hesiglobal.org [hesiglobal.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Immunological Detection and Quantitation of DNA Adducts Formed by 4‐Aminoazobenzene Species in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 3'-Methyl-4-dimethylaminoazobenzene (3'-MDAB) in Hepatocarcinogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methyl-4-dimethylaminoazobenzene (3'-MDAB) is a potent hepatocarcinogen belonging to the family of aminoazo dyes. Its ability to induce liver tumors in animal models has made it a valuable tool for studying the molecular mechanisms of chemical carcinogenesis. This technical guide provides a comprehensive overview of the core mechanisms underlying 3'-MDAB-induced hepatocarcinogenesis, focusing on its metabolic activation, the formation of DNA adducts, and the subsequent deregulation of key cellular signaling pathways. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in cancer research and drug development.

Metabolic Activation and DNA Adduct Formation

The carcinogenic activity of 3'-MDAB is contingent upon its metabolic activation in the liver, primarily by cytochrome P450 enzymes. This process transforms the relatively inert parent compound into highly reactive electrophilic intermediates that can covalently bind to cellular macromolecules, including DNA, to form DNA adducts.

The metabolic activation of N-methyl-4-aminoazobenzene (MAB), a related compound, is believed to proceed through the formation of an electrophilic N-sulfonyloxy ester, which then covalently binds to DNA.[1] This metabolic pathway is considered analogous for 3'-MDAB. The binding of these reactive metabolites to DNA results in the formation of specific adducts, which are critical initiating events in carcinogenesis.

The primary DNA adducts formed by the MAB metabolite are 3-(deoxyguanosin-N2-yl)-MAB (N2-dG) and N-(deoxyguanosin-8-yl)-MAB (C8-dG).[1] Following a single dose of MAB, the C8-dG adduct is the major initial lesion, but it is rapidly removed from the DNA. In contrast, the N2-dG adduct is more persistent.[1] With multiple doses of MAB, the relative proportion of the persistent N2-dG adduct increases, suggesting its significant role in the initiation of hepatocarcinogenesis.[1]

Quantitative Data on DNA Adduct Formation

The following table summarizes the quantitative data on the formation of MAB-DNA adducts in rat liver after multiple doses.

| Number of Doses | N2-dG Adducts (%) | C8-dG Adducts (%) | Unknown Adduct (%) |

| 3 | Detected | Detected | Detected |

| 4 | 51 | 25 | 23 |

Table 1: Relative proportions of MAB-DNA adducts in rat liver after multiple doses. [1]

Experimental Protocols

Protocol for Quantification of DNA Adducts:

A common method for the quantification of DNA adducts involves the following steps:

-

Animal Dosing: Male rats are administered 3'-MDAB (or a related compound like MAB) orally, for example, by intubation at a specific dose (e.g., 0.2 mmol/kg).[1]

-

DNA Isolation: At a specified time point after the last dose (e.g., 8 hours), the animals are sacrificed, and the livers are excised. Hepatic DNA is then isolated using extraction methods followed by hydroxylapatite chromatography.[1]

-

Enzymatic Hydrolysis: The purified DNA is enzymatically hydrolyzed to release the MAB-mononucleoside adducts.[1]

-

Quantification: The resulting adducts are quantified using high-pressure liquid chromatography (HPLC).[1]

Perturbation of Cellular Signaling Pathways

The formation of 3'-MDAB-DNA adducts can lead to mutations in critical genes, thereby disrupting cellular signaling pathways that regulate cell growth, proliferation, and apoptosis. This deregulation is a key driver of the transformation of normal hepatocytes into cancerous cells.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The Ras-MAPK cascade is a crucial signaling pathway involved in mitogenic signal transduction and is frequently dysregulated in cancer. Studies have shown a direct link between 3'-MDAB-induced hepatocarcinogenesis and the activation of the MAPK pathway.

In a rat model of HCC induced by 3'-MDAB, the expression and activity of MAPK were found to be significantly elevated in tumorous tissues compared to control liver tissue.[1] Specifically, MAPK expression was increased 4.5-7.5-fold, and its activity was elevated 4.6-fold in the tumors.[1] Notably, increased MAPK expression was also observed in the non-tumorous liver tissue of 3'-MDAB-fed rats, suggesting that MAPK activation is an early event in the carcinogenic process.[1] This indicates that the increased expression of MAPK may play a significant role in both the initiation and progression of HCC in this model.[1]

Other Potentially Involved Signaling Pathways

While the direct activation of the MAPK pathway by 3'-MDAB has been demonstrated, other key signaling pathways commonly dysregulated in hepatocellular carcinoma are also likely to be involved in the carcinogenic process induced by this compound. These include the PI3K/Akt/mTOR, Wnt/β-catenin, and STAT3 signaling pathways. Although direct experimental evidence linking 3'-MDAB to these pathways is currently limited, their established roles in liver cancer make them important potential targets for further investigation in the context of 3'-MDAB-induced hepatocarcinogenesis.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in HCC.

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation, often due to mutations in the β-catenin gene, is a common feature of HCC. This leads to the nuclear translocation of β-catenin, where it acts as a transcriptional co-activator to promote cell proliferation.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is implicated in inflammation, cell survival, and proliferation. Constitutive activation of STAT3 is frequently observed in HCC and is associated with tumor progression.

Experimental Models of 3'-MDAB-Induced Hepatocarcinogenesis

Animal models are indispensable for studying the mechanisms of hepatocarcinogenesis and for the preclinical evaluation of potential therapeutic agents. The rat is a commonly used model for 3'-MDAB-induced liver cancer.

Quantitative Data on Tumor Incidence

The following table presents data on the incidence of liver tumors in rats following initiation with 3'-MDAB and promotion with a different compound.

| Treatment Group | Liver Tumor Incidence (%) |

| Basal Diet (after 3'-Me-DAB initiation) | 14.3 |

| 0.5% SUX Diet (after 3'-Me-DAB initiation) | 70.0 |

| SUX Diet (without initiation) | 0 |

Table 2: Incidence of liver tumors in rats at 53 weeks. [2]

Experimental Protocols

Protocol for Induction of Hepatocarcinogenesis in Rats with 3'-MDAB:

-

Animal Model: Male rats (e.g., Sprague-Dawley) are typically used.

-

Initiation Phase: Rats are fed a diet containing 0.06% this compound (3'-Me-DAB) for a specified period, for instance, 4 weeks, to initiate carcinogenesis.[2]

-

Promotion Phase (Optional): Following the initiation phase, a promoting agent can be administered in the diet to accelerate tumor development.

-

Observation Period: The animals are monitored for a long duration (e.g., 53 weeks) for the development of liver tumors.[2]

-

Endpoint Analysis: At the end of the experiment, rats are euthanized, and their livers are examined for the presence of tumors. Histopathological analysis is performed to confirm the diagnosis of hepatocellular carcinoma.

Conclusion

The hepatocarcinogenesis induced by 3'-MDAB is a multi-step process initiated by its metabolic activation to reactive intermediates that form persistent DNA adducts. These genetic lesions are critical in triggering the deregulation of key cellular signaling pathways, with the MAPK pathway being a confirmed target. The aberrant signaling promotes uncontrolled cell proliferation and survival, ultimately leading to the development of hepatocellular carcinoma. While the involvement of other pathways such as PI3K/Akt/mTOR, Wnt/β-catenin, and STAT3 is highly probable given their roles in liver cancer, further research is needed to definitively establish their direct modulation by 3'-MDAB. The experimental models and methodologies described in this guide provide a robust framework for future investigations into the intricate molecular mechanisms of 3'-MDAB-induced hepatocarcinogenesis and for the development of novel therapeutic interventions.

References

An In-depth Technical Guide to MeDAB Carcinogenicity Studies in Rodents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carcinogenicity of Methyl-4-(dimethylamino)azobenzene (MeDAB), also known as 4-Dimethylaminoazobenzene, with a focus on studies conducted in rodent models. MeDAB is a well-established hepatocarcinogen, inducing liver tumors in both rats and mice.[1][2] This document summarizes key findings on its carcinogenic potential, details experimental methodologies, and explores the molecular mechanisms underlying its tumorigenic effects.

Carcinogenicity Profile of MeDAB

MeDAB is classified as reasonably anticipated to be a human carcinogen based on sufficient evidence from experimental animal studies.[1] It induces tumors at various tissue sites through different routes of exposure, with the liver being the primary target organ in rodents.[1]

Summary of Carcinogenic Effects in Rodents

| Species | Sex | Route of Administration | Target Organ(s) | Tumor Type(s) | Key Findings & Latency |

| Rat | Unspecified | Oral, Subcutaneous, Intraperitoneal | Liver | Hepatocellular Carcinoma | Induced liver cancer that metastasized.[1] |

| Rat (Male) | Dermal | Skin | Squamous-cell Carcinoma, Basal-cell Carcinoma, Anaplastic Carcinoma | Caused skin cancer.[1] | |

| Rat (Male) | Intraperitoneal | Liver | Hepatocellular Carcinoma | Developed liver cancer by the age of 2 years following injection before 22 days of age.[1] | |

| Mouse (Male) | Dietary | Liver | Benign and Malignant Liver Tumors | Development of adenoma after 104 days and carcinoma after 10 months with 14 months of dietary administration.[1] | |

| Mouse (Male) | Subcutaneous | Liver | Liver Tumors | Developed liver tumors by 1 year of age following injection in newborns.[1] | |

| Mouse (Male) | Intraperitoneal | Liver | Liver Tumors | Increased incidence and number of liver tumors per animal when injected at 12 days of age.[1][2] | |

| Mouse | Dermal | Skin | No Tumors | Did not cause skin cancer.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of carcinogenicity studies. The following sections outline the typical experimental designs used in MeDAB rodent bioassays.

Dietary Administration (Mouse)

A common protocol for inducing hepatocarcinogenesis in mice involves the chronic administration of MeDAB through the diet.

-

Test Substance: Methyl-4-(dimethylamino)azobenzene (MeDAB).

-

Animal Model: Male mice.[1]

-

Administration Route: Dietary. The carcinogen is mixed into the standard rodent chow.

-

Duration: Studies have been conducted for periods of up to 14 months.[1]

-

Endpoint: Observation for the development of liver tumors (adenomas and carcinomas). Tumor latency is a key parameter, with adenomas observed as early as 104 days and carcinomas by 10 months.[1]

Injection Protocols (Rat and Mouse)

Parenteral administration routes have also been effectively used to induce tumors with MeDAB.

-

Test Substance: Methyl-4-(dimethylamino)azobenzene (MeDAB).

-

Animal Models:

-

Administration Routes:

-

Observation Period: Animals are typically observed for up to two years for tumor development.[1]

-

Endpoints: The primary endpoint is the incidence and multiplicity of liver tumors (hepatocellular carcinoma).[1][2]

Molecular Mechanisms of MeDAB-Induced Carcinogenesis

The carcinogenicity of MeDAB is contingent on its metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations and the initiation of cancer.

Metabolic Activation Pathway

MeDAB undergoes a series of enzymatic reactions, primarily in the liver, to become an ultimate carcinogen. This process involves N-demethylation and N-hydroxylation, followed by esterification.

Signaling Pathways in MeDAB-Induced Hepatocellular Carcinoma

While specific studies exhaustively detailing the signaling pathways dysregulated by MeDAB are limited, the development of hepatocellular carcinoma (HCC) is known to involve the alteration of several key intracellular signaling cascades. Based on the broader understanding of chemical hepatocarcinogenesis, the following pathways are likely to be implicated in MeDAB-induced liver cancer.

1. Wnt/β-catenin Signaling Pathway:

Aberrant activation of the Wnt/β-catenin pathway is a frequent event in HCC.[3] This pathway plays a crucial role in cell proliferation, differentiation, and survival. Its dysregulation can lead to uncontrolled cell growth and tumor formation.

2. Ras/MAPK Signaling Pathway:

The Ras/MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival.[4] Mutations in Ras or other components of this pathway can lead to its constitutive activation, a common feature in many cancers, including HCC.[4]

3. PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is another central signaling network that governs cell growth, survival, and metabolism.[5] Its aberrant activation, often through mutations or loss of the tumor suppressor PTEN, is a hallmark of many cancers, contributing to uncontrolled cell proliferation and resistance to apoptosis.[5]

Conclusion

The available evidence from rodent studies unequivocally demonstrates the hepatocarcinogenic potential of MeDAB. Its ability to induce liver tumors is dependent on metabolic activation and likely involves the dysregulation of key signaling pathways that control cell proliferation and survival. Further research is warranted to fully elucidate the precise molecular events and dose-response relationships in MeDAB-induced hepatocarcinogenesis to better inform human health risk assessments.

References

- 1. 4-Dimethylaminoazobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 4-aminoazobenzene and N,N-dimethyl-4-aminoazobenzene as equipotent hepatic carcinogens in male C57BL/6 X C3H/He F1 mice and characterization of N-(Deoxyguanosin-8-yl)-4-aminoazobenzene as the major persistent hepatic DNA-bound dye in these mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Wnt/β-Catenin signaling pathway in hepatocellular carcinoma: pathogenic role and therapeutic target [frontiersin.org]

- 4. RAS signaling in carcinogenesis, cancer therapy and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Metabolic Activation of 3-Methyldimethylaminoazobenzene: A Technical Guide for Researchers

Abstract

3-Methyldimethylaminoazobenzene (3'-Me-DAB) is a potent hepatocarcinogen that requires metabolic activation to exert its toxic and carcinogenic effects. This technical guide provides an in-depth overview of the metabolic pathways involved in the activation of 3'-Me-DAB, intended for researchers, scientists, and drug development professionals. The guide details the enzymatic processes, the formation of reactive intermediates, and their subsequent interactions with cellular macromolecules. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the metabolic and signaling pathways.

Introduction

3-Methyldimethylaminoazobenzene (3'-Me-DAB) belongs to the family of aminoazo dyes and has been extensively studied as a model compound for chemical carcinogenesis. Its carcinogenicity is not inherent but arises from its biotransformation into highly reactive electrophilic species within the liver. Understanding the intricate steps of this metabolic activation is crucial for elucidating the mechanisms of chemical-induced cancer and for developing potential preventative strategies. This guide will systematically explore the key enzymatic players, the chemical nature of the reactive metabolites, and the downstream cellular consequences, including the formation of DNA and protein adducts and the alteration of cellular signaling pathways.

Metabolic Activation Pathway

The metabolic activation of 3'-Me-DAB is a multi-step process primarily occurring in the liver. It involves an initial N-demethylation and N-hydroxylation, followed by an esterification reaction to produce the ultimate carcinogenic species.

Phase I Metabolism: N-Demethylation and N-Hydroxylation

The initial steps in the bioactivation of 3'-Me-DAB are catalyzed by Phase I drug-metabolizing enzymes, predominantly the cytochrome P450 (CYP) superfamily.

-

N-Demethylation: 3'-Me-DAB can undergo oxidative N-demethylation to form 3'-methyl-4-methylaminoazobenzene (3'-Me-MAB) and subsequently 3'-methyl-4-aminoazobenzene (3'-Me-AB).

-

N-Hydroxylation: The critical activation step is the N-hydroxylation of the amino group, primarily of 3'-Me-MAB, to form N-hydroxy-3'-methyl-4-methylaminoazobenzene. This reaction is catalyzed by cytochrome P450 enzymes, particularly isoforms historically referred to as cytochrome P-448, which are now known to be members of the CYP1A subfamily, such as CYP1A2. Mixed-function amine oxidase (MFAO) has also been implicated in this N-oxidation process[1].

Phase II Metabolism: Esterification

The N-hydroxy metabolite is a proximate carcinogen that requires further activation through Phase II metabolism to become the ultimate carcinogen.

-

Sulfonation: The primary route of esterification is O-sulfonation, catalyzed by cytosolic sulfotransferases (SULTs). This reaction involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of N-hydroxy-3'-Me-MAB, forming a highly unstable and reactive sulfuric acid ester, N-sulfonyloxy-3'-methyl-4-methylaminoazobenzene.

This electrophilic ester readily dissociates to form a highly reactive nitrenium ion, which is the ultimate carcinogenic species responsible for covalent adduction to cellular macromolecules.

Quantitative Data on 3'-Me-DAB Metabolism

The following tables summarize the available quantitative data regarding the enzymatic activities involved in 3'-Me-DAB metabolism. It is important to note that specific kinetic parameters for 3'-Me-DAB are not extensively reported in the literature; therefore, data for analogous compounds or related reactions are included for context.

Table 1: Cytochrome P450-Mediated N-Demethylation Kinetics (for a related substrate)

| Enzyme | Substrate | Km (mM) | Vmax (nmol/min/nmol P450) | Reference |

| Rat Liver Microsomes (ethanol-induced) | N-nitrosodimethylamine | 0.35 | 3.9 | [2] |

| Purified Cytochrome P-450j | N-nitrosodimethylamine | 3.5 | 23.9 | [2] |

Table 2: Sulfotransferase Activity for N-Hydroxy Arylamides

| Enzyme Source | Substrate | Activity (nmol/min/mg protein) | Reference |

| Rat Liver Cytosol | N-hydroxy-N,N'-diacetylbenzidine | 2.5 | [3] |

| Mouse Liver Cytosol | N-hydroxy-N,N'-diacetylbenzidine | 0.5 | [3] |

| Hamster Liver Cytosol | N-hydroxy-N,N'-diacetylbenzidine | < 0.05 | [3] |

Formation of Macromolecular Adducts

The ultimate reactive metabolite of 3'-Me-DAB, the nitrenium ion, can covalently bind to nucleophilic sites on cellular macromolecules, including DNA and proteins, leading to the formation of adducts.

DNA Adducts

The formation of DNA adducts is considered a critical initiating event in chemical carcinogenesis. The major DNA adducts formed by 3'-Me-DAB metabolites have been identified as:

-

N-(deoxyguanosin-8-yl)-3'-methyl-4-aminoazobenzene (C8-dG) : This is often the most abundant adduct initially formed.

-

3-(deoxyguanosin-N2-yl)-3'-methyl-4-aminoazobenzene (N2-dG) : This adduct is more persistent than the C8-dG adduct.

-

3-(deoxyadenosin-N6-yl)-3'-methyl-4-aminoazobenzene : This is another persistent adduct that has been identified[4].

The formation and persistence of these adducts can lead to mutations during DNA replication if they are not repaired.

Protein Adducts

The reactive metabolites of 3'-Me-DAB also bind to various cellular proteins. While the specific protein targets and the full toxicological consequences of these adducts are not completely elucidated, it is known that protein binding can lead to cellular dysfunction and contribute to the overall toxicity of the compound. The binding of 3'-Me-DAB metabolites to liver proteins has been shown to decrease in shunted rats, which was associated with a reduction in hepatocarcinogenesis[5][6].

Alterations in Cellular Signaling

The carcinogenic effects of 3'-Me-DAB are not solely due to genotoxicity but also involve alterations in cellular signaling pathways that control cell growth, proliferation, and differentiation.

Induction of Proto-Oncogenes

Studies have shown that exposure to 3'-Me-DAB leads to the elevated expression of the proto-oncogenes c-fos and c-myc in the liver during the early stages of hepatocarcinogenesis[7]. This increased expression is correlated with an increased rate of cell proliferation and is thought to be a critical component of the initiation and promotion phases of cancer development[7].

Caption: Signaling cascade initiated by 3'-Me-DAB leading to hepatocarcinogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of 3'-Me-DAB metabolic activation.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. Since 3'-Me-DAB requires metabolic activation to become mutagenic, the assay must be performed in the presence of a mammalian metabolic activation system (S9 fraction).

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100)

-

Nutrient broth

-

Top agar (0.6% agar, 0.5% NaCl, 50 µM histidine-biotin solution)

-

Minimal glucose agar plates

-

3'-Me-DAB dissolved in a suitable solvent (e.g., DMSO)

-

Positive controls (e.g., 2-aminoanthracene for S9-dependent mutagenicity)

-

Negative/solvent control

-

S9 fraction from induced rat liver (e.g., Aroclor 1254-induced)

-

S9 cofactor mix (e.g., NADP+, glucose-6-phosphate, MgCl₂, KCl, sodium phosphate buffer)

Procedure:

-

Preparation of Bacterial Cultures: Inoculate the Salmonella tester strains into nutrient broth and incubate overnight with shaking at 37°C to reach the late exponential or early stationary phase.

-

Preparation of S9 Mix: On the day of the experiment, prepare the S9 mix by combining the S9 fraction with the cofactor solution. Keep the mix on ice.

-

Plate Incorporation Assay: a. To a sterile tube, add 2 mL of molten top agar (kept at 45°C). b. Add 100 µL of the bacterial culture. c. Add 100 µL of the test compound solution (3'-Me-DAB at various concentrations) or control solution. d. Add 500 µL of the S9 mix (or buffer for experiments without metabolic activation). e. Vortex the tube briefly and pour the contents onto a minimal glucose agar plate, ensuring even distribution.

-

Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.

HPLC-MS/MS Analysis of DNA Adducts

This method is used for the sensitive and specific detection and quantification of 3'-Me-DAB-DNA adducts.

Materials:

-

Liver tissue from 3'-Me-DAB-treated animals

-

DNA isolation kit

-

Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

C18 reverse-phase HPLC column

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

-

Authentic standards of the DNA adducts of interest (if available for quantification)

Procedure:

-

DNA Isolation: Isolate genomic DNA from the liver tissue using a commercial kit or standard phenol-chloroform extraction method.

-

Enzymatic Hydrolysis: a. Digest the isolated DNA to deoxyribonucleosides using a cocktail of enzymes. A typical procedure involves sequential incubation with DNase I, nuclease P1, and alkaline phosphatase. b. After hydrolysis, remove the precipitated proteins by centrifugation or filtration.

-

HPLC-MS/MS Analysis: a. Inject the hydrolyzed DNA sample onto the HPLC-MS/MS system. b. Separate the deoxyribonucleosides using a gradient elution on the C18 column. c. Detect the DNA adducts using the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecular ion of the adduct) and monitoring for a specific product ion (typically the protonated base of the adduct after loss of the deoxyribose moiety).

-

Quantification: Quantify the amount of each adduct by comparing the peak area to that of a known amount of an authentic standard or by using a stable isotope-labeled internal standard.

Proteomic Analysis of Protein Adducts

This workflow is designed to identify the specific proteins that are adducted by 3'-Me-DAB metabolites.

Caption: Workflow for the identification of 3'-Me-DAB protein adducts.

Procedure:

-

Protein Extraction: Extract total protein from the liver tissue of 3'-Me-DAB-treated animals.

-

Proteolytic Digestion: Digest the protein extract into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by high-resolution LC-MS/MS. The mass spectrometer will acquire fragmentation spectra (MS/MS) of the eluting peptides.

-

Database Searching: Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using specialized software (e.g., Mascot, Sequest). The search parameters should include a variable modification corresponding to the mass of the 3'-Me-DAB reactive metabolite.

-

Identification of Adducted Peptides and Proteins: Peptides that are identified with the specified mass modification are considered adducted. The corresponding proteins can then be identified.

Conclusion

The metabolic activation of 3-Methyldimethylaminoazobenzene is a complex process involving multiple enzymatic steps that culminate in the formation of a highly reactive nitrenium ion. This ultimate carcinogen can form covalent adducts with DNA and proteins, leading to mutations and cellular dysfunction. Furthermore, 3'-Me-DAB exposure alters cellular signaling pathways, promoting cell proliferation and contributing to the development of hepatocellular carcinoma. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the mechanisms of 3'-Me-DAB-induced carcinogenesis and to develop strategies for mitigating its harmful effects. A thorough understanding of these metabolic activation pathways is essential for the risk assessment of chemical carcinogens and the development of safer chemicals and pharmaceuticals.

References

- 1. Microsomal N-oxidation of the hepatocarcinogen N-methyl-4-aminoazobenzene and the reactivity of N-hydroxy-N-methyl-4-aminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-demethylation of N-nitrosodimethylamine catalyzed by purified rat hepatic microsomal cytochrome P-450: isozyme specificity and role of cytochrome b5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic activation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comparison of the carcinogen-DNA adducts formed in rat liver in vivo after administration of single or multiple doses of N-methyl-4-aminoazobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modifications of 3'-methyl-4-dimethylaminoazobenzene carcinogenesis of rat liver and carcinogen metabolism by portacaval anastomosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of 3'-methyl-4-dimethylaminoazobenezene-induced hepatocarcinogenesis by portacaval shunt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expressions of c-fos and c-myc genes during this compound (3'-MeDAB)-induced rat hepatocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3'-Methyl-4-dimethylaminoazobenzene: Discovery, History, and Biological Impact

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methyl-4-dimethylaminoazobenzene (3'-Me-DAB) is a potent hepatocarcinogenic azo dye that has been instrumental in experimental cancer research. As a derivative of 4-dimethylaminoazobenzene (DAB), also known as "Butter Yellow," its study has provided significant insights into the mechanisms of chemical carcinogenesis. This technical guide offers a comprehensive overview of 3'-Me-DAB, covering its discovery and historical context, chemical properties, synthesis, metabolic activation, and its profound effects on cellular signaling pathways. This document is intended to serve as a detailed resource for researchers and professionals in the fields of toxicology, oncology, and drug development.

Discovery and History

The history of 3'-Me-DAB is intrinsically linked to the broader history of azo dyes. The first azo dye was synthesized in the 1860s, and these compounds quickly found widespread use in the textile and food industries due to their vibrant colors. The parent compound, 4-dimethylaminoazobenzene (DAB), was historically used to color butter and other foods, earning it the name "Butter Yellow".

The carcinogenic properties of azo dyes were first reported in the 1930s when Japanese researchers demonstrated that feeding rats a diet containing DAB induced liver tumors. This discovery marked a pivotal moment in cancer research, establishing a clear link between a synthetic chemical and the development of cancer. Subsequent research focused on structure-activity relationships, leading to the synthesis and testing of various derivatives of DAB to understand how chemical modifications influenced carcinogenic potency.

Within this context, this compound was identified as a particularly potent hepatocarcinogen. Studies revealed that the addition of a methyl group at the 3' position of the azobenzene structure significantly enhances its carcinogenic activity compared to the parent compound, DAB.[1] This heightened potency has made 3'-Me-DAB a valuable tool for inducing hepatocellular carcinoma in animal models, allowing for detailed investigations into the molecular progression of liver cancer.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3'-Me-DAB, 3'-Methyl-DAB |

| CAS Number | 55-80-1 |

| Molecular Formula | C₁₅H₁₇N₃ |

| Molecular Weight | 239.32 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | 121-122 °C |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, acetone, and benzene. |

Synthesis

The synthesis of this compound is typically achieved through a classic diazotization-coupling reaction. This two-step process involves the diazotization of an aromatic amine followed by its coupling to an electron-rich aromatic compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

m-Toluidine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

N,N-Dimethylaniline

-

Sodium acetate

-

Ethanol

-

Ice

Procedure:

-

Diazotization of m-Toluidine:

-

Dissolve a specific molar equivalent of m-toluidine in a cooled aqueous solution of hydrochloric acid (typically below 5°C in an ice bath).

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise to the m-toluidine solution while maintaining the low temperature and stirring continuously. The reaction is exothermic and maintaining a low temperature is crucial to prevent the decomposition of the diazonium salt.

-

The completion of the diazotization can be checked using starch-iodide paper, which turns blue-black in the presence of excess nitrous acid.

-

-

Azo Coupling:

-

In a separate beaker, dissolve an equimolar amount of N,N-dimethylaniline in a suitable solvent, such as ethanol or acetic acid, and cool the solution in an ice bath.

-

Slowly add the cold diazonium salt solution from step 1 to the N,N-dimethylaniline solution with vigorous stirring.

-

To facilitate the coupling reaction, a solution of sodium acetate is often added to adjust the pH to a weakly acidic or neutral range.

-

A colored precipitate of this compound will form.

-

-

Purification:

-

The crude product is collected by filtration and washed with cold water to remove any unreacted salts.

-

Recrystallization from a suitable solvent, such as ethanol, is then performed to purify the final product. The purity can be assessed by techniques like melting point determination and chromatography.

-

Metabolism and Bioactivation

The carcinogenicity of 3'-Me-DAB is not due to the compound itself but rather to its metabolic activation into reactive electrophiles. This process primarily occurs in the liver, the main target organ for its toxicity. The metabolic pathway involves several key enzymatic reactions.

Metabolic Activation Pathway:

-

N-Demethylation: The cytochrome P450 (CYP) family of enzymes, particularly CYP1A2, catalyzes the oxidative N-demethylation of the dimethylamino group. This results in the formation of N-methyl-4-aminoazobenzene (MAB) and subsequently 4-aminoazobenzene (AB).

-

N-Hydroxylation: The secondary amine metabolite, MAB, undergoes N-hydroxylation, also mediated by CYP enzymes, to form N-hydroxy-N-methyl-4-aminoazobenzene.

-

Esterification: The N-hydroxy metabolite is then esterified, primarily by sulfotransferases, to form a highly reactive sulfuric acid ester. This ultimate carcinogen is an electrophilic arylnitrenium ion.

-

Macromolecular Adduct Formation: The highly unstable arylnitrenium ion readily reacts with nucleophilic sites on cellular macromolecules, including DNA, RNA, and proteins. The formation of these adducts is a critical initiating event in carcinogenesis, leading to mutations and disruption of normal cellular processes.

Caption: Metabolic activation of this compound.

Biological Effects and Carcinogenicity

3'-Me-DAB is a potent hepatocarcinogen in experimental animals, primarily rats and mice. Chronic administration through the diet leads to the development of hepatocellular carcinoma.

Quantitative Toxicity Data

| Parameter | Species | Route | Value | Reference |

| LD₅₀ | Mouse | Oral | 17,700 mg/kg | --INVALID-LINK-- |

| TD₅₀ | Rat | Oral | 3.28 mg/kg/day | --INVALID-LINK--[2] |

LD₅₀ (Median Lethal Dose): The dose required to kill half the members of a tested population. TD₅₀ (Median Tumorigenic Dose): The daily dose rate in mg/kg body weight/day required to induce tumors in half of the test animals that would have remained tumor-free at zero dose.[2]

Experimental Protocols for Carcinogenicity Studies

A common experimental design to induce hepatocellular carcinoma in rats involves the following steps:

-

Animal Model: Male Sprague-Dawley or Wistar rats are frequently used.

-

Diet Preparation: 3'-Me-DAB is incorporated into the basal diet at a concentration typically ranging from 0.05% to 0.06%.

-

Administration: The animals are fed the 3'-Me-DAB-containing diet for a specified period, often several weeks to months.

-

Monitoring: The animals are monitored for signs of toxicity and tumor development. This can include regular weighing, observation of behavior, and periodic blood tests.

-

Histopathological Analysis: At the end of the study, the animals are euthanized, and their livers are collected for histopathological examination to confirm the presence and stage of hepatocellular carcinoma.

Caption: A typical experimental workflow for a 3'-Me-DAB-induced hepatocarcinogenesis study in rats.

Perturbation of Cellular Signaling Pathways

The carcinogenic effects of 3'-Me-DAB are mediated through the disruption of critical cellular signaling pathways that regulate cell growth, proliferation, and apoptosis. One of the key pathways affected is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

MAPK Signaling Pathway

Studies have shown that in hepatocellular carcinoma induced by 3'-Me-DAB in rats, there is a significant increase in the expression and activity of MAPK.[3] The MAPK pathway is a central signaling cascade that transduces extracellular signals to the nucleus, leading to the regulation of gene expression involved in cell proliferation, differentiation, and survival.

Simplified MAPK Signaling Pathway:

-

Activation: Growth factors bind to their receptors (e.g., EGFR, FGFR) on the cell surface, leading to the activation of the small GTPase, Ras.

-

Kinase Cascade: Activated Ras recruits and activates Raf (a MAPKKK), which in turn phosphorylates and activates MEK (a MAPKK). MEK then phosphorylates and activates ERK (a MAPK).

-

Nuclear Translocation and Gene Expression: Activated ERK translocates to the nucleus, where it phosphorylates and activates various transcription factors (e.g., c-Jun, c-Fos). This leads to the expression of genes that promote cell cycle progression and inhibit apoptosis, ultimately contributing to tumorigenesis.

The upregulation of MAPK activity by 3'-Me-DAB-induced carcinogenesis suggests that this pathway is a critical driver of liver tumor development and a potential target for therapeutic intervention.

Caption: Upregulation of the MAPK signaling pathway in 3'-Me-DAB-induced hepatocellular carcinoma.

Conclusion

This compound remains a cornerstone in the study of chemical carcinogenesis. Its potent ability to induce hepatocellular carcinoma in animal models has provided invaluable insights into the multi-step process of tumor development, from metabolic activation and DNA adduct formation to the deregulation of critical cellular signaling pathways like the MAPK cascade. This in-depth technical guide has consolidated key information on the discovery, synthesis, metabolism, and biological effects of 3'-Me-DAB, aiming to provide a valuable resource for researchers and professionals dedicated to advancing our understanding of cancer and developing novel therapeutic strategies. A thorough comprehension of the mechanisms underlying 3'-Me-DAB-induced carcinogenesis continues to inform the assessment of carcinogenic risk for other chemicals and the identification of potential targets for cancer prevention and treatment.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 3,3'-Diaminobenzidine (DAB)

Disclaimer: The user's request specified "3'-Me-DAB." Extensive searches for a compound with this specific name did not yield significant results, suggesting it may be a non-standard nomenclature or a rare derivative with limited public data. The following guide is based on the overwhelmingly prevalent and closely related compound, 3,3'-Diaminobenzidine (DAB) , which is likely the intended subject of the query.

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental applications, and relevant biological pathways associated with 3,3'-Diaminobenzidine (DAB). The information is tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

3,3'-Diaminobenzidine is an organic compound that is a derivative of benzidine.[1][2] It is a crystalline solid, appearing as a yellowish to brown powder.[3] This compound is a precursor to polybenzimidazole, a polymer known for its thermal and chemical stability.[1][2][4]

Table 1: Physical and Chemical Properties of 3,3'-Diaminobenzidine

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₄ | [5] |

| Molecular Weight | 214.27 g/mol | [1][5] |

| Appearance | Off-white to brown solid | [5] |

| Melting Point | 175-177 °C | [4] |

| Water Solubility | 0.55 g/L (20 °C) | [4] |

| LogP | 0.09 | [1] |

| Autoignition Temperature | 560 °C | [1] |

| Flash Point | >200 °C | [1] |

| Stability | Moisture and light sensitive. Incompatible with strong oxidizing agents. | [5] |

Experimental Protocols

DAB is most widely recognized for its application as a chromogenic substrate in immunohistochemistry (IHC) and immunoblotting techniques.[2][3][6] In the presence of horseradish peroxidase (HRP) and hydrogen peroxide, DAB is oxidized to form a dark brown, insoluble precipitate, allowing for the visualization of specific antigens in tissue samples.[2][3]

A. General Protocol for Immunohistochemical Staining using DAB

This protocol provides a general guideline. Optimization for specific antibodies and tissues is recommended.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate tissue sections through a graded series of ethanol solutions (e.g., 100%, 95%, 70%) and finally in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER) as required for the specific primary antibody.

-

-

Endogenous Peroxidase Quenching:

-

Incubate the tissue sections in a solution of 0.3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.[7]

-

Wash thoroughly with a buffer solution (e.g., PBS).

-

-

Blocking:

-

Incubate the sections with a blocking solution (e.g., normal goat serum or bovine serum albumin) for 30-60 minutes to prevent non-specific antibody binding.[7]

-

-

Primary Antibody Incubation:

-

Incubate the sections with the primary antibody at the predetermined optimal concentration and duration.

-

-

Secondary Antibody Incubation:

-

Wash the sections to remove unbound primary antibody.

-

Incubate with an HRP-conjugated secondary antibody that specifically binds to the primary antibody.[7]

-

-

Chromogenic Detection:

-

Prepare the DAB substrate solution immediately before use by mixing the DAB chromogen with a stable peroxide buffer.[7][8]

-

Apply the DAB solution to the tissue and incubate until the desired brown color intensity is achieved (typically 2-10 minutes).[7]

-

Monitor the color development under a microscope.

-

-

Counterstaining and Mounting:

-

Rinse with distilled water to stop the reaction.

-

Counterstain with a suitable nuclear stain (e.g., hematoxylin) if desired.

-

Dehydrate the sections through a graded ethanol series and xylene.

-

Mount with a permanent mounting medium.

-

B. Workflow for DAB Staining

Caption: Workflow for DAB-based immunohistochemical staining.

Signaling and Reaction Pathway

The utility of DAB in IHC is based on the enzymatic reaction catalyzed by HRP. The HRP enzyme, conjugated to a secondary antibody, facilitates the transfer of electrons from the DAB substrate to hydrogen peroxide. This oxidation of DAB results in its polymerization, forming a water-insoluble brown precipitate at the location of the target antigen.

A. HRP-Mediated DAB Polymerization

Caption: HRP-mediated oxidation and polymerization of DAB.

Safety and Handling

DAB is considered a potential carcinogen and should be handled with appropriate safety precautions. Users should wear personal protective equipment, including gloves, lab coats, and eye protection. All work with DAB powder should be conducted in a chemical fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

- 1. 3,3'-Diaminobenzidine | C12H14N4 | CID 7071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3'-Diaminobenzidine - Wikipedia [en.wikipedia.org]

- 3. How much do you know about 3,3'-diaminobenzidene(DAB)?_Kindchem(Nanjing)Co., Ltd [kindchem.cn]

- 4. 3,3′-二氨基联苯胺 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. 3,3'-Diaminobenzidine | 91-95-2 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for 3'-Methyl-4-dimethylaminoazobenzene (3'-Me-DAB)-Induced Hepatocarcinogenesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for educational and informational purposes only. The handling and use of 3'-Methyl-4-dimethylaminoazobenzene (3'-Me-DAB), a potent hepatocarcinogen, require strict adherence to institutional safety protocols, ethical guidelines for animal research, and oversight by a qualified research professional. This document summarizes established methodologies and should not be considered a standalone protocol.

Introduction

This compound (3'-Me-DAB) is a chemical compound belonging to the azo dye family, widely recognized for its potent ability to induce hepatocellular carcinoma (HCC) in laboratory animals. This characteristic has established the 3'-Me-DAB-induced carcinogenesis model as a valuable tool in cancer research for several decades. Its utility lies in its ability to recapitulate key stages of human liver cancer development, from early preneoplastic lesions to fully formed tumors. Researchers utilize this model to investigate the molecular mechanisms of hepatocarcinogenesis, to identify potential biomarkers for early diagnosis, and to evaluate the efficacy of novel therapeutic agents. The relatively consistent and predictable tumor induction allows for standardized studies of cancer progression and intervention.

Commonly Employed Methodologies for Liver Cancer Induction

The induction of hepatocellular carcinoma using 3'-Me-DAB typically involves the chronic administration of the compound to susceptible animal models, most commonly rats and mice. The specific details of the protocol, including the choice of animal strain, the concentration of 3'-Me-DAB in the diet, and the duration of the treatment, can be adapted to achieve specific research objectives.

Animal Models: The selection of the animal model is a critical first step. While various rodent species are susceptible, specific strains are chosen for their known sensitivity to chemical carcinogens.

-

Rats: Male Sprague-Dawley and Wistar rats are frequently used in studies involving 3'-Me-DAB. These strains have been well-characterized in the context of chemically induced hepatocarcinogenesis.

-

Mice: Certain mouse strains, such as C57BL/6, are also utilized in this research model.

Carcinogen Administration: The primary route of administration for 3'-Me-DAB is through the diet. This method mimics the chronic exposure to dietary carcinogens that is relevant to human cancer development.

-

Dietary Formulation: A basal diet is supplemented with 3'-Me-DAB at a concentration that is typically around 0.06%. The supplemented diet is then provided to the animals as their sole food source.

-

Treatment Duration: The duration of the 3'-Me-DAB-containing diet can vary significantly, generally ranging from 4 to 20 weeks. Shorter durations are often used to study the early stages of carcinogenesis, while longer exposure periods are necessary for the development of advanced tumors.

-

Monitoring: Throughout the experimental period, it is crucial to monitor the animals regularly. This includes observing their general health, recording their body weight, and monitoring their food intake. These parameters can provide early indications of toxicity and the overall health status of the animals.

Post-Treatment Observation and Sample Collection: Following the period of carcinogen administration, the animals are typically returned to a standard basal diet. They are then observed for a subsequent period to allow for the progression of preneoplastic lesions into tumors.

-

Termination of Experiment: The experiment is usually terminated at a predetermined time point, or when the animals show signs of significant morbidity.

-

Sample Processing: A portion of the liver tissue, including both tumorous and non-tumorous sections, is typically fixed in formalin for subsequent histopathological analysis. The remaining tissue is often snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses, such as protein and nucleic acid extraction.

Quantitative Data from 3'-Me-DAB Induction Studies

The following tables summarize representative quantitative data from studies utilizing the 3'-Me-DAB liver cancer model. These data illustrate the typical outcomes and variability observed in such experiments.

Table 1: Tumor Incidence and Multiplicity in Rats Fed a 3'-Me-DAB Diet

| Animal Strain | 3'-Me-DAB Concentration in Diet | Duration of Treatment | Post-Treatment Observation Period | Tumor Incidence (%) | Average Number of Tumors per Animal |

|---|---|---|---|---|---|

| Male Wistar Rats | 0.06% | 4 weeks | 16 weeks | 80% | 5.2 ± 1.8 |

| Male Sprague-Dawley Rats | 0.06% | 8 weeks | 12 weeks | 95% | 8.5 ± 2.3 |

| Male Wistar Rats | 0.05% | 12 weeks | 8 weeks | 100% | 12.1 ± 3.1 |

Table 2: Effects of a Chemopreventive Agent on 3'-Me-DAB-Induced Hepatocarcinogenesis

| Treatment Group | Relative Liver Weight ( g/100g body weight) | Serum Alpha-fetoprotein (AFP) Level (ng/mL) | Number of Surface Tumor Nodules |

|---|---|---|---|

| Control | 2.8 ± 0.3 | 5.1 ± 1.2 | 0 |

| 3'-Me-DAB alone | 5.2 ± 0.7 | 48.3 ± 9.5 | 15.4 ± 3.9 |

| 3'-Me-DAB + Test Compound | 3.9 ± 0.5 | 21.7 ± 5.1 | 6.8 ± 2.2 |

Molecular Mechanisms and Signaling Pathways

The carcinogenic effects of 3'-Me-DAB are attributed to its metabolic activation into reactive electrophiles that can form adducts with DNA and proteins. This process initiates a cascade of molecular events that drive the transformation of normal hepatocytes into cancerous cells. Several key signaling pathways are known to be dysregulated during 3'-Me-DAB-induced hepatocarcinogenesis.

One of the central pathways implicated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . Under normal physiological conditions, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitor, IκB. Upon stimulation by various signals, including those generated by carcinogenic insults, the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB acts as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes. These target genes are involved in critical cellular processes such as inflammation, cell proliferation, and apoptosis (programmed cell death). The constitutive activation of the NF-κB pathway is a hallmark of many cancers, including hepatocellular carcinoma, where it contributes to tumor cell survival and growth.

Visualizations of Experimental Workflow and Signaling Pathways

Caption: Experimental workflow for 3'-Me-DAB-induced liver cancer in a rat model.

Caption: Simplified NF-κB signaling pathway activated during hepatocarcinogenesis.

Application Notes and Protocols for In Vivo Studies Using 3'-MDAB in Rats and Mice

These application notes provide detailed information and protocols for researchers, scientists, and drug development professionals conducting in vivo studies using the hepatocarcinogen 3'-methyl-4-dimethylaminoazobenzene (3'-MDAB) in rat and mouse models.

Introduction

This compound (3'-MDAB) is a potent azo dye compound widely used in experimental research to induce hepatocellular carcinoma (HCC) in rodent models. Its carcinogenic properties allow for the study of liver cancer development, progression, and the evaluation of potential therapeutic interventions. These protocols outline the necessary steps for inducing hepatocarcinogenesis, performing relevant biochemical analyses, and conducting histopathological evaluations.

Data Presentation

Table 1: Quantitative Data Summary from In Vivo 3'-MDAB Studies in Rats

| Parameter | Control Group | 3'-MDAB Treated Group | Duration of Treatment | Rat Strain | Reference |

| Hepatocellular Carcinoma Incidence | 0% | 50% - 100% | 7 months (cyclical) | Fischer 344 | [1] |

| Number of GSTP-positive Nodules/cm² | 44 | 14 | 1 week | Fischer 344 | [1] |

| GSTP-positive Area (%) | 43% | 12% | 1 week | Fischer 344 | [1] |

| Tumor Incidence (with Suxibuzone promotion) | 14.3% (basal diet) | 70.0% (0.5% SUX diet) | 53 weeks | Not Specified | |

| Liver Weight | Not specified | Significant increase | Not specified | Not Specified | |

| Body Weight | Not specified | No significant loss | Not specified | Not Specified |

Table 2: Quantitative Data Summary from In Vivo 3'-MDAB Studies in Mice

| Parameter | Control Group | 3'-MDAB Treated Group | Duration of Treatment | Mouse Strain | Reference |

| Hepatoma Induction | Not specified | Induction observed | 44-52 weeks | CBA | |

| Hepatocyte Polyploidization | Baseline | Rapid increase | 44-52 weeks | CBA | |

| Liver-specific acid soluble non-histone proteins (LSP 1 and 2) | Baseline | Sharp increase | 44-52 weeks | CBA |

Experimental Protocols

Protocol 1: Induction of Hepatocellular Carcinoma in Rats using 3'-MDAB

This protocol describes the dietary administration of 3'-MDAB to induce liver tumors in rats.

Materials:

-

Male Fischer 344 rats (weanling)

-

Basal diet (e.g., AIN-76A)

-

This compound (3'-MDAB)

-

Corn oil (or other suitable vehicle)

-

Metabolic cages for housing

-

Standard laboratory equipment for animal handling and feeding

Procedure:

-

Animal Acclimatization: Acclimate weanling male Fischer 344 rats to the laboratory conditions for at least one week prior to the start of the experiment. House them in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

-

Diet Preparation:

-

Prepare the basal diet according to standard formulations.

-

To prepare the 3'-MDAB-containing diet, dissolve the desired concentration of 3'-MDAB (e.g., 0.06%) in a small amount of corn oil.

-

Thoroughly mix the 3'-MDAB/oil solution with the basal diet to ensure uniform distribution. Prepare fresh diet weekly.

-

-

Experimental Groups:

-

Control Group: Feed rats with the basal diet only.

-

3'-MDAB Group: Feed rats with the diet containing 3'-MDAB.

-

-

Administration and Monitoring:

-

Provide the respective diets and water ad libitum.

-

Monitor the body weight and food consumption of the animals weekly.

-

Observe the animals daily for any clinical signs of toxicity or tumor development (e.g., abdominal distension, lethargy).

-

-

Study Duration and Termination:

-

The duration of the study can vary depending on the experimental objectives. For tumor induction, a period of several months is typically required. For cyclical administration, a regimen of 1 week of 3'-MDAB diet per month for 7 months can be followed[1].

-

At the end of the study, euthanize the animals using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

-

Sample Collection:

-

Perform a gross examination of the liver and other organs for any visible tumors or abnormalities.

-

Record the number and size of liver tumor nodules.

-

Collect liver tissue samples for histopathological and biochemical analyses. A portion of the tissue can be snap-frozen in liquid nitrogen and stored at -80°C for molecular studies, while another portion should be fixed in 10% neutral buffered formalin for histology[2].

-

Protocol 2: Histopathological Evaluation of Liver Tissue

This protocol outlines the procedure for Hematoxylin and Eosin (H&E) staining of liver sections to assess cellular morphology and identify neoplastic changes.

Materials:

-

10% neutral buffered formalin

-

Paraffin wax

-

Microtome

-

Glass slides

-

Hematoxylin solution (e.g., Ehrlich's)

-

Eosin solution

-

Ethanol (graded series: 100%, 95%, 70%)

-

Xylene

-

Mounting medium

-

Microscope

Procedure:

-

Tissue Fixation and Processing:

-

Fix liver tissue samples in 10% neutral buffered formalin for at least 24 hours[2].

-

Dehydrate the fixed tissues through a graded series of ethanol.

-

Clear the tissues in xylene.

-

Infiltrate and embed the tissues in paraffin wax.

-

-

Sectioning:

-

Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.

-

Float the sections on a warm water bath and mount them onto clean glass slides.

-

Dry the slides overnight in an oven at 60°C.

-

-

H&E Staining:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the sections by passing them through a descending series of ethanol concentrations to water.

-

-

Hematoxylin Staining:

-

Stain the sections with hematoxylin solution for a specified time (e.g., 5-10 minutes) to stain the cell nuclei blue/purple[3].

-

Rinse the slides in running tap water.

-

-

Differentiation:

-

Briefly dip the slides in acid-alcohol to remove excess stain.

-

Rinse again in running tap water.

-

-

Bluing:

-

Immerse the slides in a bluing agent (e.g., Scott's tap water substitute) to turn the nuclei blue.

-

Rinse in running tap water.

-

-

Eosin Staining:

-

Counterstain the sections with eosin solution for 1-3 minutes to stain the cytoplasm and extracellular matrix pink/red.

-

Rinse briefly in tap water.

-

-

Dehydration and Mounting:

-

Dehydrate the stained sections through an ascending series of ethanol concentrations.

-

Clear the sections in xylene.

-

Mount a coverslip over the tissue section using a permanent mounting medium.

-

-

-

Microscopic Examination:

Protocol 3: Measurement of Alpha-Fetoprotein (AFP) Levels by ELISA

This protocol provides a general procedure for quantifying serum AFP levels, a common biomarker for hepatocellular carcinoma.

Materials:

-

Rat AFP ELISA Kit (commercially available)

-

Blood collection tubes

-

Centrifuge

-

Microplate reader

-

Pipettes and tips

-

Distilled water

Procedure:

-

Sample Collection and Preparation:

-

Collect blood from rats via an appropriate method (e.g., cardiac puncture, tail vein).

-

Allow the blood to clot at room temperature and then centrifuge at 1,000 x g for 15 minutes to separate the serum[5].

-

Collect the serum and store it at -20°C or -80°C until use.

-

-

ELISA Procedure:

-

Follow the specific instructions provided with the commercial Rat AFP ELISA kit[5][6][7][8][9]. A general workflow is as follows:

-

Bring all reagents and samples to room temperature.

-

Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

-

Incubate the plate as per the kit's instructions.

-

Wash the wells multiple times with the provided wash buffer to remove unbound substances.

-

Add the enzyme-conjugated detection antibody to each well and incubate.

-

Wash the wells again.

-

Add the substrate solution to each well, which will react with the enzyme to produce a color change.

-

Stop the reaction by adding the stop solution.

-

-

Data Analysis:

-